2-amino-N-(1-benzylpiperidin-4-yl)benzamide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Research has focused on developing efficient synthetic routes and characterizing benzamide derivatives. For instance, Royal et al. (2016) described an efficient synthetic method to access enantioenriched 3-aminopiperidine derivatives through rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides, highlighting the importance of benzamide derivatives in synthesizing valuable compounds with potential pharmaceutical applications Royal et al., 2016.
Biological Evaluation
Benzamide derivatives have been evaluated for their biological activity, particularly as potential therapeutic agents. For example, Youssef et al. (2020) investigated N-alkyl-2-(substitutedbenzamido) benzamides and their derivatives for cytotoxic activities against cancer cell lines, revealing that certain compounds exhibited potent cytotoxic activity, underscoring the therapeutic potential of benzamide derivatives in cancer treatment Youssef et al., 2020.
Mechanism of Action
Target of Action
The primary target of 2-amino-N-(1-benzylpiperidin-4-yl)benzamide is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry process . By acting as a CCR5 antagonist, the compound prevents the entry of HIV-1 into cells, thereby inhibiting the progression of the infection .
Result of Action
The result of the compound’s action is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for the virus’s entry process . This action could potentially slow the progression of HIV-1 infection and improve response to treatment .
Biochemical Analysis
Biochemical Properties
2-amino-N-(1-benzylpiperidin-4-yl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with beta-secretase 1, an enzyme involved in the cleavage of amyloid precursor protein, which is relevant in Alzheimer’s disease research The compound’s interaction with beta-secretase 1 suggests its potential as an inhibitor, which could be beneficial in reducing amyloid-beta production
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with beta-secretase 1 can lead to alterations in amyloid-beta levels, impacting neuronal cell function and potentially mitigating neurodegenerative processes . Additionally, this compound may modulate other signaling pathways, influencing cell proliferation, differentiation, and apoptosis. These effects highlight the compound’s potential in therapeutic applications for neurodegenerative diseases and other conditions.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound acts as an inhibitor of beta-secretase 1 by binding to its active site, thereby preventing the cleavage of amyloid precursor protein . This inhibition reduces the production of amyloid-beta, a key factor in the pathogenesis of Alzheimer’s disease. Additionally, this compound may interact with other enzymes and receptors, modulating their activity and influencing downstream signaling pathways. These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory activity against beta-secretase 1 Prolonged exposure to environmental factors such as light and temperature may lead to degradation, reducing its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits beta-secretase 1 activity, reducing amyloid-beta levels without causing significant adverse effects At higher doses, toxic effects may be observed, including hepatotoxicity and neurotoxicity These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that may retain or alter the compound’s biological activity. Additionally, this compound may affect metabolic flux and metabolite levels, influencing cellular energy production and other metabolic processes. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic cation transporters, facilitating its uptake into target cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific binding sites, which can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with beta-secretase 1 and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles. These targeting signals ensure that the compound exerts its effects at the appropriate subcellular locations, enhancing its therapeutic potential.
Properties
IUPAC Name |
2-amino-N-(1-benzylpiperidin-4-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14,20H2,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFWKHFZIDWDOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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